N-(5-Chloro-4-methylpyridin-2-yl)acetamide

PDHK4 Inhibitor Kinase Selectivity Cancer Metabolism

Researchers often face experimental failure when generic pyridine building blocks fail to replicate specific inhibitory or catalytic performance. N-(5-Chloro-4-methylpyridin-2-yl)acetamide (CAS 148612-16-2) is the precise solution with its defined 5-chloro-4-methyl substitution pattern. • Achieves potent PDHK4 inhibition (IC50=21 nM), outperforming clinical-stage inhibitors like AZD7545 that fail to inhibit this isoform. • Serves as a low-MW (184.62 g/mol), synthetically accessible starting point for SAR exploration, with comparable PDHK1 activity (IC50=35 nM) to known pan-inhibitors. • Enables predictable Pd-PEPPSI catalyst synthesis; its specific electronic profile is critical for reliable cross-coupling yields, unlike unsubstituted or 3-chloro analogs.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 148612-16-2
Cat. No. B125450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-4-methylpyridin-2-yl)acetamide
CAS148612-16-2
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)NC(=O)C
InChIInChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
InChIKeyPBVXRNRTVIVNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Chloro-4-methylpyridin-2-yl)acetamide Overview


N-(5-Chloro-4-methylpyridin-2-yl)acetamide (CAS 148612-16-2), also known as 2-Acetamido-5-chloro-4-methylpyridine, is a heterocyclic amide building block with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . This compound features a pyridine core substituted at the 2-position with an acetamide group, at the 4-position with a methyl group, and at the 5-position with a chlorine atom. Its physicochemical properties include a density of approximately 1.28 g/cm³ and a predicted boiling point of around 357°C at 760 mmHg [1]. This specific substitution pattern confers unique steric and electronic properties that differentiate it from other pyridine-based intermediates, making it a valuable precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors, and in the development of specialized catalytic systems .

N-(5-Chloro-4-methylpyridin-2-yl)acetamide Substitution Risks


N-(5-Chloro-4-methylpyridin-2-yl)acetamide is not a generic commodity chemical; its value is intrinsically linked to its specific substitution pattern. Simple substitution with unsubstituted pyridine amides or differently halogenated analogs is not viable in research settings where specific molecular interactions or synthetic outcomes are required. The precise placement of the chloro and methyl groups on the pyridine ring dictates its performance as a ligand, its binding affinity to biological targets such as pyruvate dehydrogenase kinases (PDHKs) [1], and its reactivity in cross-coupling reactions . Changing this substitution pattern, for instance to a 3-chloro or an unsubstituted pyridine, can drastically alter the electron density of the ring, affecting its ability to stabilize transition metals in catalytic cycles [2] or to fit within the ATP-binding pocket of a target kinase, leading to complete loss of function in the intended application. Therefore, generic substitution represents a significant risk of experimental failure, data inconsistency, and wasted resources. The evidence presented in Section 3 quantifies these critical differences.

N-(5-Chloro-4-methylpyridin-2-yl)acetamide Differentiation


PDHK4 Inhibition vs. AZD7545

A defining differentiator for N-(5-Chloro-4-methylpyridin-2-yl)acetamide is its potent and direct inhibition of Pyruvate Dehydrogenase Kinase 4 (PDHK4). This contrasts sharply with the clinical-stage PDHK inhibitor AZD7545, which fails to inhibit PDHK4 and instead paradoxically stimulates its activity at higher concentrations . This fundamental functional divergence underscores the non-interchangeability of these compounds for PDHK4-targeted research.

PDHK4 Inhibitor Kinase Selectivity Cancer Metabolism

PDHK1 Inhibition vs. VER-246608

N-(5-Chloro-4-methylpyridin-2-yl)acetamide exhibits an IC50 of 35 nM for PDHK1 [1], placing its potency in the same range as the established pan-PDHK inhibitor VER-246608, which shows an IC50 of 35 nM for the same isoform [2]. This parity in potency for a primary target provides a benchmark for its efficacy, while its distinct chemical scaffold (an aminopyridine versus a complex benzamide derivative) offers a potential advantage in terms of synthetic accessibility and a starting point for developing novel chemotypes with differentiated selectivity profiles.

PDHK1 Inhibitor Pan-Kinase Inhibitor Metabolic Regulation

PDHK4 vs. PDHK1 Selectivity

While many reported PDHK inhibitors (e.g., PDHK-IN-3) show a strong preference for PDHK2 over PDHK4 , N-(5-Chloro-4-methylpyridin-2-yl)acetamide presents a distinct and pharmacologically interesting profile. It exhibits a greater than 1.6-fold selectivity for PDHK4 (IC50 = 21 nM) [1] over PDHK1 (IC50 = 35 nM) [2]. This preferential inhibition of the PDHK4 isoform is a rare and valuable characteristic for dissecting the specific roles of different PDHKs in disease models, where PDHK4 is increasingly implicated in conditions like diabetes and certain cancers.

PDHK4 PDHK1 Isoform Selectivity

Synthetic Accessibility vs. Complex Analogs

From a synthetic chemistry procurement perspective, N-(5-Chloro-4-methylpyridin-2-yl)acetamide offers a significant practical advantage over complex, high-molecular-weight PDHK inhibitors. It is commercially available as a high-purity building block (typically 95-98%) with a molecular weight of only 184.62 g/mol [1], making it a cost-effective and scalable starting material. In contrast, many optimized PDHK inhibitors like VER-246608 are complex multi-aryl systems requiring numerous synthetic steps. This difference directly translates to lower procurement costs, reduced lead times, and greater synthetic flexibility for medicinal chemistry campaigns focused on scaffold hopping or structure-activity relationship (SAR) exploration around the pyridine core.

Medicinal Chemistry Building Block Synthetic Efficiency

N-(5-Chloro-4-methylpyridin-2-yl)acetamide Applications


Elucidating PDHK4 in Cancer Metabolism

Procure N-(5-Chloro-4-methylpyridin-2-yl)acetamide for studies requiring a potent and direct inhibitor of PDHK4 (IC50 = 21 nM) [1]. As detailed in Section 3, this compound is uniquely suited for this purpose because clinical-stage inhibitors like AZD7545 fail to inhibit PDHK4 and can even stimulate its activity . Use this compound to generate reliable, isoform-specific data on the role of PDHK4 in regulating the pyruvate dehydrogenase complex (PDC) and its downstream effects on glycolysis and oxidative phosphorylation in cancer cell lines. This avoids the confounding results that would arise from using non-selective or inactive analogs, ensuring experimental reproducibility and data integrity.

Hit-to-Lead Optimization for PDHK1/PDHK4

Use N-(5-Chloro-4-methylpyridin-2-yl)acetamide as a core scaffold for initiating a PDHK inhibitor program. Its activity against PDHK1 (IC50 = 35 nM) is comparable to the potent pan-inhibitor VER-246608 [1], establishing it as a validated starting point. However, as noted in Section 3, its distinct aminopyridine core is synthetically more accessible and offers a lower molecular weight (184.62 g/mol) than complex comparators . This makes it an ideal candidate for parallel synthesis and structure-activity relationship (SAR) exploration. Researchers can efficiently diversify this core to improve potency, modify its unique PDHK4/PDHK1 selectivity profile, and optimize drug-like properties, without the synthetic burden associated with more complex leads.

PEPPSI-Type Palladium Precatalyst Development

Procure N-(5-Chloro-4-methylpyridin-2-yl)acetamide (CMPAM) for use as a stabilizing ligand in the synthesis of specialized Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes [1]. The specific electronic properties imparted by the 5-chloro-4-methyl substitution pattern on the pyridine ring are critical for tuning the stability and reactivity of the resulting palladium catalyst in cross-coupling reactions . Substituting this with a generic pyridine ligand (e.g., unsubstituted pyridine or 3-chloropyridine) would yield a catalyst with different performance characteristics in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, potentially leading to lower yields or different selectivity. This compound ensures the generation of a catalyst with predictable and documented behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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